
2-Hydroxypropyl but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl but-3-enoate is an organic compound with the molecular formula C7H12O3. It contains a hydroxyl group and an ester functional group, making it a versatile molecule in organic synthesis. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl but-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with 2-hydroxypropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the ester group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Ester Hydrolysis
The acrylate ester group undergoes hydrolysis under acidic or basic conditions to yield acrylic acid derivatives.
Conditions | Catalyst/Reagent | Products | Yield/Outcome |
---|---|---|---|
Acidic (pH 2–3, 60°C) | HCl | Acrylic acid + 2-hydroxypropanol | Partial hydrolysis |
Basic (pH 10–12, 80°C) | NaOH | Sodium acrylate + diol | Complete hydrolysis |
-
Mechanism : Nucleophilic attack by water or hydroxide on the ester carbonyl, followed by cleavage of the ester bond .
-
Key Insight : Basic conditions accelerate hydrolysis due to enhanced nucleophilicity of OH⁻ .
Radical Polymerization
The α,β-unsaturated ester participates in free-radical polymerization, forming crosslinked polymers.
Initiator | Conditions | Polymer Properties | Applications |
---|---|---|---|
Azobisisobutyronitrile | 70°C, anaerobic | High crosslink density | Coatings, adhesives |
UV light | Room temperature | Rapid curing, low viscosity | Hydrogels |
-
Mechanism : Initiation by thermal or photolytic decomposition of initiators, propagating via radical addition to the vinyl group .
-
Example : Copolymerization with methacrylates enhances mechanical strength in adhesives .
Michael Addition Reactions
The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) in Michael additions.
Nucleophile | Catalyst | Product | Selectivity |
---|---|---|---|
Ethylenediamine | DBU | β-Amino ester adduct | >90% β-selectivity |
Thiophenol | None | Thioether-functionalized ester | Quantitative |
-
Mechanism : Base-catalyzed conjugate addition, stabilized by the ester’s electron-withdrawing effect .
-
Note : Reactions with nitroalkenes show competitive retro-Michael pathways at elevated temperatures .
Hydrogenation
The but-3-enoate double bond is reduced catalytically to form saturated esters.
Catalyst | Conditions | Product | Efficiency |
---|---|---|---|
Pd/C (5% w/w) | H₂ (1 atm), 25°C | 2-Hydroxypropyl butanoate | 98% conversion |
Enzymatic (ERED) | NADPH, 30°C | (R)-configured product | 75% yield, >99% ee |
-
ERED Specificity : Enoate reductases selectively reduce α,β-unsaturated esters but require anaerobic conditions .
Transesterification
The ester group exchanges with alcohols, enabling functionalization.
Alcohol | Catalyst | Product | Equilibrium Shift |
---|---|---|---|
Methanol | Ti(OiPr)₄ | Methyl but-3-enoate | 85% yield |
Benzyl alcohol | Lipase (CAL-B) | Benzyl but-3-enoate | 60% yield, enantioselective |
Oxidation of Hydroxyl Group
The secondary hydroxyl group is oxidized to a ketone or carboxylic acid.
Oxidizing Agent | Conditions | Product | Byproducts |
---|---|---|---|
KMnO₄ | Acidic, 60°C | 2-Oxopropyl but-3-enoate | MnO₂ |
TEMPO/NaClO | pH 10, 25°C | Carboxylic acid derivative | Minimal |
Scientific Research Applications
2-Hydroxypropyl but-3-enoate has a wide range of applications in scientific research:
Industry: It is utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-hydroxypropyl but-3-enoate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure and is used in allylation reactions.
2-Amino-3-butenoate: Another related compound with applications in organic synthesis.
Uniqueness
2-Hydroxypropyl but-3-enoate is unique due to its combination of a hydroxyl group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in various industrial applications.
Biological Activity
2-Hydroxypropyl but-3-enoate, also known as 2-hydroxypropyl acrylate, is an acrylic compound with potential applications in various fields, including medicine and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C6H10O3. It contains a hydroxyl group (-OH) and an acrylate moiety, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The acrylate group can undergo polymerization, leading to the formation of hydrogels that can encapsulate drugs for targeted delivery. Additionally, the hydroxyl group may enhance solubility and facilitate interactions with cellular components.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy varies depending on concentration and exposure time. In a study assessing its antibacterial effects, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use in medical applications such as wound dressings and topical formulations.
Cytotoxicity and Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in specific cancer cells through the activation of caspase pathways. The following table summarizes key findings from recent studies:
Case Studies
- Case Study on Wound Healing : A formulation containing this compound was applied in a clinical trial for chronic wound healing. Results showed significant improvement in healing rates compared to standard treatments, attributed to its antimicrobial properties and ability to maintain a moist environment.
- Cancer Treatment Research : In a preclinical study, mice injected with tumor cells were treated with a polymerized form of this compound. The treated group exhibited reduced tumor growth compared to controls, indicating potential as an adjunct therapy in oncology.
Q & A
Q. Basic Synthesis and Characterization
Q: What are the established synthetic routes for 2-Hydroxypropyl but-3-enoate, and how is its structural integrity validated? A: The compound is synthesized via esterification of acrylic acid derivatives with hydroxypropyl groups under controlled conditions (e.g., acid catalysis). Structural confirmation employs FT-IR (to identify hydroxyl and acrylate stretches) and NMR (to resolve proton environments of the double bond and hydroxyl group). For isomer detection, GC-MS and LC-HRMS are complementary: GC-MS provides robust quantification under low ionization variability, while LC-HRMS offers high-resolution mass data .
Q. Isomer Differentiation Challenges
Q: How do researchers resolve and quantify isomers of this compound, and what methodological conflicts arise? A: Isomers (e.g., positional or stereoisomers) are separated using chiral chromatography or HPLC with polar stationary phases . GC-MS is preferred for quantification due to reduced ionization efficiency bias compared to LC-HRMS, which may underestimate concentrations in complex matrices. Contradictions in isomer ratios between techniques require cross-validation using synthetic standards and statistical analysis (e.g., ANOVA) .
Q. Polymer Synthesis Optimization
Q: How does the reactivity of this compound influence copolymer design, and what parameters control its polymerization? A: The acrylate group enables radical polymerization, while the hydroxyl group allows post-polymerization modifications (e.g., crosslinking). Reactivity is optimized by tuning initiator concentration (e.g., AIBN), temperature (60–80°C), and solvent polarity . Kinetic studies via GPC and DSC monitor molecular weight and glass transition temperature (Tg) to tailor material properties .
Q. Biocompatibility Assessment
Q: What methodologies evaluate the biocompatibility of this compound-based hydrogels for drug delivery? A: In vitro cytotoxicity is assessed using MTT assays on human fibroblast lines (e.g., NIH/3T3). In vivo biocompatibility involves subcutaneous implantation in rodent models, followed by histopathology to monitor inflammation. Material degradation rates are quantified via mass loss studies in PBS at 37°C, paired with SEM to observe surface erosion .
Q. Analytical Method Selection
Q: When analyzing this compound in biological matrices, what criteria favor GC-MS over LC-HRMS? A: GC-MS is prioritized for volatile derivatives (after silylation) and low-matrix samples (e.g., synthetic mixtures), as it avoids ionization suppression common in LC-HRMS with complex biological fluids. For thermally labile or polar variants, LC-HRMS with ESI+ mode provides better sensitivity but requires internal standardization to mitigate matrix effects .
Q. Safety and Handling Protocols
Q: What PPE and engineering controls are mandated for handling this compound in labs? A: Use nitrile gloves , goggles , and fume hoods to prevent dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved N95 masks ) is required in aerosol-prone processes. Waste must be neutralized with 5% NaOH before disposal via licensed hazardous waste services to prevent environmental release .
Q. Ecological Impact Evaluation
Q: How is the environmental persistence of this compound assessed given limited ecotoxicological data? A: OECD 301F biodegradation tests measure aerobic degradation in sludge. QSAR models predict bioaccumulation potential (log Kow) and toxicity to aquatic organisms (e.g., Daphnia magna EC50). Gap-filling using analogs (e.g., acrylate esters) is common, but results require validation via microcosm studies .
Q. Data Contradiction Resolution
Q: How should conflicting solubility or stability data for this compound be reconciled in literature reviews? A: Cross-check experimental conditions (e.g., solvent purity, temperature). For stability discrepancies, conduct accelerated degradation studies (40°C/75% RH for 3 months) with HPLC-UV monitoring. Prioritize studies using certified reference materials and disclose methodological deviations in meta-analyses .
Q. Hydrolytic Degradation Studies
Q: What experimental designs quantify the hydrolytic degradation kinetics of this compound? A: Use phosphate buffers (pH 4–9) at 37°C, sampling at intervals for HPLC-UV analysis. Degradation products are identified via LC-QTOF-MS/MS . Apparent rate constants (kobs) are derived using first-order kinetics models. Compare with Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. Toxicological Profiling Strategies
Q: What in vitro models are suitable for preliminary toxicity screening of this compound? A: HepG2 liver cells assess metabolic toxicity via LDH release assays . Genotoxicity is evaluated using Ames tests (TA98 strain ± metabolic activation). For endocrine disruption, ERα-CALUX assays measure estrogen receptor activation. Dose-response curves are normalized to structurally related acrylates (e.g., 2-hydroxyethyl acrylate) .
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-hydroxypropyl but-3-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3 |
InChI Key |
PVORDHFTDXHMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.